molecular formula C28H31N3O6 B608995 Methylstat CAS No. 1310877-95-2

Methylstat

Cat. No.: B608995
CAS No.: 1310877-95-2
M. Wt: 505.6 g/mol
InChI Key: MUJOCHRZXRZONW-FOCLMDBBSA-N
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Description

Methylstat: is a potent histone demethylase inhibitor. It falls into the category of compounds that target epigenetic processes, specifically histone demethylation. Epigenetic modifications play a crucial role in gene expression regulation, and histone demethylases are enzymes responsible for removing methyl groups from histone proteins, thereby influencing chromatin structure and gene transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic preparation of methylstat involves several steps

    Starting Materials: The synthesis typically begins with commercially available starting materials.

    Functionalization: Key steps involve functionalizing the core structure to introduce the necessary chemical groups.

    Methylation: The compound is methylated at specific positions.

    Purification: After each step, purification techniques (such as column chromatography) are employed to isolate the desired product.

Industrial Production Methods: this compound is not yet produced on an industrial scale, as it primarily serves as a research tool

Chemical Reactions Analysis

Types of Reactions: Methylstat undergoes various chemical reactions, including:

    Methylation: The compound itself is methylated during synthesis.

    Enzymatic Demethylation Inhibition: this compound inhibits histone demethylases (specifically JMJD2C) by binding to their active sites.

Common Reagents and Conditions:

    Methylation: Methylating agents (e.g., methyl iodide, dimethyl sulfate).

    Inhibition Assays: In vitro assays using purified histone demethylases and this compound.

Major Products: The primary product of this compound’s action is the inhibition of histone demethylation, leading to altered gene expression patterns.

Scientific Research Applications

Methylstat has diverse applications across scientific disciplines:

Mechanism of Action

Methylstat exerts its effects by inhibiting histone demethylases, particularly JMJD2C. By blocking demethylation, it influences chromatin structure, gene expression, and cellular processes.

Comparison with Similar Compounds

While methylstat is unique in its specific inhibition of JMJD2C, other related compounds include:

    JMJD2 Inhibitors: These target other JMJD2 family members (JMJD2A, JMJD2E, JMJD2D).

    Histone Modulators: Compounds affecting histone methylation/demethylation pathways.

Properties

IUPAC Name

methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O6/c1-36-27(33)16-15-26(32)31(35)18-5-4-17-29-19-21-11-13-22(14-12-21)20-37-28(34)30-25-10-6-8-23-7-2-3-9-24(23)25/h2-3,6-16,29,35H,4-5,17-20H2,1H3,(H,30,34)/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJOCHRZXRZONW-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025946
Record name Methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310877-95-2
Record name Methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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